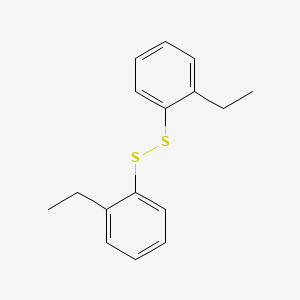

Disulfide, bis(o-ethylphenyl)

Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, are fundamental to both the natural world and synthetic chemistry. britannica.comwikipedia.org They are integral components of essential amino acids like cysteine and methionine, as well as vital biomolecules such as penicillin and coenzyme A. britannica.comwikipedia.org In the realm of chemical research, organosulfur compounds are highly valued for their role as versatile reagents in the synthesis of new molecules. britannica.com The unique properties of the sulfur atom, including its ability to exist in various oxidation states and form stable bonds with carbon, contribute to the rich and diverse chemistry of these compounds. nih.gov

Bis(o-ethylphenyl) disulfide, with its characteristic sulfur-sulfur (S-S) bond linking two o-ethylphenyl groups, is classified as a diaryl disulfide. This structure places it within a significant subgroup of organosulfur compounds that are recognized for their distinctive reactivity and utility in synthetic applications. nih.gov The chemistry of disulfides is notably influenced by the nature of the organic groups attached to the sulfur atoms.

Significance of Diaryl Disulfides in Contemporary Chemical Synthesis and Materials Science Research

Diaryl disulfides are more than just structural curiosities; they are pivotal building blocks and catalysts in a variety of chemical transformations. Their importance stems from the reactivity of the disulfide bond, which can be cleaved to generate highly reactive thiyl radicals or thiolates. nih.govbeilstein-journals.org This reactivity is harnessed in numerous synthetic methodologies.

Key Roles of Diaryl Disulfides:

Reagents in Organic Synthesis: Diaryl disulfides serve as precursors for the introduction of arylthio groups into organic molecules. nih.gov These reactions are crucial for creating complex molecules with specific functionalities. For instance, they are used in the synthesis of diaryl sulfides, which are found in many medicinally important compounds. acs.org

Catalysis: Under photoirradiation, disulfides can act as photocatalysts, initiating a range of reactions such as cycloadditions, isomerizations, and oxidations. beilstein-journals.org The ability of the disulfide bond to be reversibly cleaved into thiyl radicals makes them green and chemoselective radical catalysts. beilstein-journals.org

Materials Science: The disulfide linkage is a key component in the development of advanced materials. For example, polymers containing disulfide bonds can exhibit self-healing properties, where the reversible nature of the S-S bond allows for the repair of damaged material. They are also investigated for their potential in creating organic semiconductors and other functional materials. researchgate.net

Pharmaceutical and Biological Research: The disulfide motif is present in many biologically active molecules and is crucial for the structure and function of numerous proteins. beilstein-journals.org Synthetic diaryl disulfides are often used as analogs of natural products or as scaffolds for developing new therapeutic agents. nih.gov For example, some have been synthesized and evaluated for their potential as antitubulin agents in cancer research. nih.gov

The synthesis of diaryl disulfides itself is an active area of research, with chemists continuously developing more efficient, selective, and environmentally friendly methods. beilstein-journals.orgtandfonline.com These methods often aim to create both symmetrical and unsymmetrical diaryl disulfides to broaden their applicability in various fields.

While specific, in-depth research on the applications of bis(o-ethylphenyl) disulfide is not widely published, its identity as a diaryl disulfide places it within this important and dynamic area of chemical science. Its properties and potential reactivity can be inferred from the well-established chemistry of its class, suggesting potential utility in the synthesis of novel organic materials and molecules.

Properties of Disulfide, bis(o-ethylphenyl)

| Property | Value |

| Chemical Formula | C16H18S2 |

| Molecular Weight | 274.45 g/mol |

| Appearance | Not available |

| CAS Number | 59935-81-2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4500-66-7 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-ethyl-2-[(2-ethylphenyl)disulfanyl]benzene |

InChI |

InChI=1S/C16H18S2/c1-3-13-9-5-7-11-15(13)17-18-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

RPTQMFYXBSBPNM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1SSC2=CC=CC=C2CC |

Origin of Product |

United States |

Mechanistic Investigations of Bis O Ethylphenyl Disulfide and Diaryl Disulfide Reactions

Radical-Mediated Processes

In addition to nucleophilic pathways, disulfide bond reactions can also proceed through radical-mediated processes. One such process involves the generation of disulfide radical cations. The oxidation of diaryl disulfides, such as diphenyl disulfide, using strong oxidizing agents like H₂SO₄ in CF₃CO₂H or SbCl₅ in CH₂Cl₂, can generate disulfide radical cations. rsc.org These radical cations are highly reactive intermediates that can participate in reactions like aromatic arylthiolation. rsc.org

Another avenue for radical involvement is through radical substitution on tetrasulfides, which has been shown to be an effective method for preparing unsymmetrical disulfides. acs.orgnih.gov In this process, alkyl and aryl radicals, generated either thermally or photochemically, react with a tetrasulfide. acs.orgnih.gov This substitution reaction is rapid and is driven by the formation of thermodynamically stable perthiyl radicals, which then combine to regenerate the starting tetrasulfide. acs.orgnih.gov

The interplay between thiols and disulfides in radical polymerizations, specifically in thiol-ene-disulfide networks, also highlights the importance of radical-disulfide exchange reactions. rsc.org The stability of the thiyl radicals formed from both the thiol and the disulfide monomers significantly influences the polymerization rate. rsc.org Pairing a thiol that forms a more stable radical with a disulfide that forms a less stable radical can decrease the thiol-ene reaction rate by more than an order of magnitude. rsc.org This demonstrates that the kinetics of radical-disulfide exchange can be tuned by the choice of monomers, which in turn affects the material properties of the resulting polymer networks. rsc.org

Generation and Reactivity of Thiyl Radicals (RS•) under Photoirradiation

The generation of thiyl radicals (RS•) from diaryl disulfides is a fundamental process in organic and polymer chemistry, often initiated by photoirradiation. Ultraviolet (UV) light provides the necessary energy to induce homolytic cleavage of the disulfide bond (S-S). princeton.edunih.gov This process breaks the bond, which has a length of approximately 2.05 Å, to form two highly reactive thiyl radical species. wikipedia.org The photolysis of disulfides, such as diphenyl disulfide, with light at wavelengths below 300 nm leads to the efficient formation of these radicals. princeton.edu

Thiyl radicals are significant reactive intermediates. rsc.org Their generation is a key step in many photosensitive systems, where they can initiate further reactions, including free radical photopolymerization. researchgate.net The reactivity of these radicals is a subject of extensive study; for instance, laser flash photolysis has been used to determine the interaction rate constants of thiyl radicals in various multicomponent photosensitive systems. researchgate.net The environment can significantly influence the behavior of these radicals. Studies have shown that confining thiyl radicals within nanospaces, such as those provided by porous coordination polymers (PCPs), can lead to unique reactivity compared to their behavior in a solution state, where they are prone to dimerisation. rsc.org This confinement can kinetically stabilize the reactive species and prevent undesirable side reactions. rsc.org

The efficiency of thiyl radical generation can be influenced by the presence of other components in a system. In some cases, a photosensitizer absorbs light and then interacts with a thiol or disulfide to generate the thiyl radical through an electron or hydrogen transfer reaction. researchgate.net

Table 1: Methods for Generating Thiyl Radicals

| Method | Description | Key Features | References |

|---|---|---|---|

| Photoirradiation | Homolytic cleavage of the S-S bond using UV light. | Direct, efficient for many disulfides. | princeton.edunih.gov |

| Radiolysis | Use of high-energy radiation to break the S-S bond. | A method for homolytic cleavage. | princeton.edu |

| One-electron Reduction | Reduction of a disulfide bond, often followed by protonation, to yield a thiol and a thiyl radical. | Relevant in biological and pharmaceutical contexts. | princeton.edunih.gov |

| Hydrogen Abstraction | A radical initiator (e.g., from AIBN) abstracts a hydrogen atom from a thiol (RSH). | Common method in synthetic chemistry. | princeton.edu |

| Photosensitization | An excited photosensitizer transfers energy or an electron to a thiol or disulfide. | Allows for the use of visible light in some systems. | researchgate.net |

Disulfide Bond Cleavage and Hydrogen Atom Transfer (HAT) Pathways

The cleavage of the disulfide bond is a central feature of disulfide chemistry and can proceed through various mechanisms beyond simple photolysis. In reactions involving radical species, disulfide bond cleavage and hydrogen atom transfer (HAT) often represent competing pathways. rsc.org For example, theoretical investigations on the reaction of hydroxyl radicals (•OH) with hydropersulfides (RSSH) show that both S–S bond cleavage and H-atom abstraction are viable channels. rsc.org

The outcome of these reactions is heavily influenced by the electronic properties of the substituents (R groups) on the disulfide. rsc.org

S-S Cleavage : For hydropersulfides with electron-donating groups (EDGs), S–S cleavage can be a dominant pathway upon reaction with an attacking radical. This involves a selective substitution at one of the sulfur atoms. rsc.org

Hydrogen Atom Transfer (HAT) : When electron-withdrawing groups (EWGs) are present, HAT is typically the leading reaction channel. This process involves the abstraction of a hydrogen atom by the radical to form a disulfide radical (RSS•) and a new molecule (e.g., H₂O from •OH). rsc.org

Mass spectrometry studies on model peptides reveal that radical-initiated fragmentation can lead to cleavage of either the S-S bond or the adjacent C-S bond. nih.gov Direct radical substitution at a sulfur atom (an SH2 reaction) is often the favored pathway for S-S bond cleavage, as it has a substantially lower activation energy than competing peptide backbone cleavages. nih.gov However, minor pathways initiated by hydrogen abstraction from the α- or β-carbon atoms can also lead to both C-S and S-S bond scissions. nih.gov The type of cleavage can also be influenced by the presence of metal cations; for instance, gold-cationized peptides favor S-S cleavage, while those with alkali metals tend to cleave C-S bonds. nih.gov

Table 2: Competing Pathways in Disulfide Radical Reactions

| Pathway | Description | Influencing Factors | Products | References |

|---|---|---|---|---|

| S-S Bond Cleavage | Direct breaking of the sulfur-sulfur bond. | Electron-donating groups, direct radical attack at sulfur (SH2). | RSOH and •SH (from RSSH + •OH with EDG). | rsc.orgnih.gov |

| C-S Bond Cleavage | Breaking of the carbon-sulfur bond adjacent to the disulfide. | Alkali/alkaline earth metals, minor radical pathways. | Various fragments, including potential H₂S₂ loss. | nih.gov |

| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom from the molecule. | Electron-withdrawing groups. | Disulfide radical (RSS•) and H₂O (from RSSH + •OH). | rsc.org |

Proton-Coupled Electron Transfer (PCET) in Oxidation Reactions

Proton-coupled electron transfer (PCET) is a fundamental redox mechanism in which both a proton and an electron are exchanged, often in a concerted, simultaneous step. nih.govnih.govacs.org This pathway is crucial in many areas of chemistry and biology because it avoids the formation of high-energy charged intermediates that would be generated in stepwise electron transfer (ET) and proton transfer (PT) pathways. nih.govacs.org

In the context of disulfide oxidation, PCET provides an alternative mechanism to traditional HAT. While HAT involves the transfer of a neutral hydrogen atom (H•), PCET describes any process involving the net transfer of H•, which can occur through various stepwise or concerted pathways. nih.gov For the oxidation of hydropersulfides (RSSH), a PCET process was surprisingly found to occur when the substituent (R) is an electron-donating group. rsc.org This highlights the complexity of disulfide oxidation chemistry, where the reaction mechanism is closely modulated by the electronic nature of the molecule. rsc.org

The distinction between concerted and stepwise PCET is critical, as it can dictate chemoselectivity. acs.org A concerted PCET involves the simultaneous transfer of the electron and proton along the reaction coordinate, whereas a stepwise process involves a distinct intermediate (e.g., a radical cation followed by deprotonation, or an anion followed by oxidation). acs.org By enabling the homolytic activation of bonds under comparatively mild conditions, PCET offers a complementary strategy to traditional HAT for generating radical intermediates. nih.gov

Table 3: Comparison of Redox Transfer Mechanisms

| Mechanism | Description | Intermediates | Key Characteristic | References |

|---|---|---|---|---|

| Stepwise (ET then PT) | An electron is transferred first, creating a charged species, followed by proton transfer. | High-energy charged intermediates (e.g., radical cation). | Energetically demanding. | acs.org |

| Stepwise (PT then ET) | A proton is transferred first, creating a charged species, followed by electron transfer. | High-energy charged intermediates (e.g., anion). | Dependent on the presence of a suitable base. | acs.org |

| Concerted PCET | The electron and proton are transferred simultaneously in a single kinetic step. | Avoids high-energy intermediates. | Provides a lower-energy pathway for redox reactions. | nih.govacs.org |

| Hydrogen Atom Transfer (HAT) | A neutral hydrogen atom (proton + electron) is transferred from one molecule to another. | A form of PCET where the e⁻ and H⁺ come from the same bond. | A classical mechanism for radical generation. | rsc.orgnih.gov |

Mechanistic Insights in Polymerization Reactions

Role of Cationic Sulfur Species in Oxidative Polymerization

The oxidative polymerization of diaryl disulfides, such as diphenyl disulfide, is a key method for synthesizing poly(arylene sulfide)s, including the commercially important poly(phenylene sulfide) (PPS). acs.org This process proceeds through a cationic mechanism involving reactive sulfur species. The reaction is typically initiated by an oxidant in the presence of a strong acid.

The mechanism involves the oxidation of the diaryl disulfide to form a cationic electrophile. acs.org This highly reactive species then attacks the aromatic ring of another monomer unit in an electrophilic aromatic substitution reaction. Subsequent rearomatization and further oxidation steps lead to the propagation of the polymer chain. The formation of organosulfonium species as intermediates is considered a crucial aspect of this polymerization chemistry, driving the formation of the desired carbon-sulfur bonds that constitute the polymer backbone. acs.org Mechanistic studies have provided insight into the selective formation of the desired 1,4-thiophenylene chain structure in PPS synthesized via this method. acs.org

Chain Scission and Thiol-Disulfide Exchange in Poly(disulfide) Systems

Poly(disulfide)s are polymers containing disulfide linkages in their backbone. These linkages are not static; they can undergo dynamic covalent reactions, most notably thiol-disulfide exchange. This exchange reaction is fundamental to the chemistry of these polymers and is responsible for both their unique properties and potential degradation pathways. wikipedia.orgacs.org

Thiol-disulfide exchange is a nucleophilic substitution reaction initiated by a thiolate anion (RS⁻), which attacks one of the sulfur atoms of a disulfide bond. wikipedia.org This breaks the original disulfide bond and forms a new one, releasing the other sulfur atom as a new thiolate. wikipedia.org This process is central to the rearrangement of disulfide bonds within a polymer network and is exploited in the design of self-healing materials. nih.govrsc.org The reversible nature of the disulfide bond allows for network rearrangement to dissipate stress or repair damage. rsc.org

However, this same reactivity can also lead to polymer degradation. The thiol-disulfide exchange can cause chain scission, resulting in a reduction of the polymer's molecular weight over time. acs.org For example, in organocatalyzed poly(disulfide) synthesis, a decline in molecular weight was observed over 24 hours, which was attributed to the catalyst promoting chain scission via thiol-disulfide exchange. acs.org The exchange reaction is also the primary mechanism by which disulfide bonds are formed and rearranged in proteins. wikipedia.orgnih.gov

General Reactivity Patterns of Disulfides

Disulfide bonds (R-S-S-R') exhibit a rich and varied reactivity that is critical in fields from biochemistry to materials science. The S-S bond is characterized by a length of about 2.05 Å and a preference for dihedral angles approaching 90°. wikipedia.org Deviations from this optimal angle, particularly towards 0° or 180°, can increase the bond's strain and render the disulfide a significantly better oxidant. wikipedia.org

Key reactivity patterns include:

Redox Reactions : Disulfides are redox-active functional groups. They can be reduced to form two corresponding thiols (RSH) or oxidized. Oxidation can lead to the formation of more reactive sulfur species such as thiosulfinates (disulfide S-monoxides) and thiosulfonates (disulfide S-dioxides). nih.gov These oxidized species are potent oxidizing agents themselves, capable of rapidly modifying thiol-dependent proteins where the parent disulfides show little effect. nih.gov

Thiol-Disulfide Exchange : As detailed in section 3.3.2, this is a dominant reaction pathway where a thiolate anion exchanges with one of the sulfur atoms of the disulfide bond. wikipedia.org This reaction is fundamental to protein folding, dynamic covalent chemistry, and the function of self-healing polymers. nih.govrsc.org

Reaction with Oxidants : The reactivity of disulfide bonds with various oxidants can vary by orders of magnitude depending on the disulfide's structure and its chemical environment. nih.gov For instance, five-membered ring disulfides are particularly reactive compared to acyclic (linear) disulfides. This enhanced reactivity is often due to favorable electrostatic stabilization of the positive charge that develops on the sulfur atom during the reaction. nih.gov

Cleavage Reactions : The S-S bond can be cleaved homolytically by heat or light to form thiyl radicals (see 3.2.1) or heterolytically. Heterolytic cleavage, which can be induced mechanically or chemically, involves the formation of sulfenium cations (RS⁺) and thiolate anions (RS⁻). nih.gov

Reactions with N-Nucleophiles (e.g., Amines and Carbon Disulfide)

The sulfur-sulfur bond in diaryl disulfides such as Disulfide, bis(o-ethylphenyl) is susceptible to cleavage by nucleophiles. The interaction with nitrogen-containing nucleophiles, like amines, is a key reaction pathway.

Reactions with Amines

The reaction between a disulfide and an amine typically proceeds via a nucleophilic attack on one of the sulfur atoms. Tertiary amines, for instance, can catalyze disulfide exchange reactions. rsc.org The mechanism involves the amine interacting with the disulfide bond to generate an intermediate thiolate anion. rsc.org This thiolate is a potent nucleophile that subsequently attacks another disulfide bond, propagating a thiolate-disulfide exchange. rsc.org This process is an associative, Sₙ2-type reaction where the three sulfur atoms involved align in a linear transition state. rsc.orgnih.gov

Table 2: Mechanistic Overview of Amine-Disulfide Interaction

| Step | Description | Key Intermediates/Products |

| 1. Activation | A tertiary amine (R₃N) acts as a catalyst, attacking the disulfide bond (Ar-S-S-Ar). | Formation of a complex and generation of a thiolate anion (Ar-S⁻). rsc.org |

| 2. Nucleophilic Attack | The generated thiolate anion attacks another disulfide bond in an Sₙ2 reaction. | A new disulfide bond is formed, and a new thiolate anion is released. rsc.org |

| 3. Propagation | The newly formed thiolate continues the exchange process, leading to disulfide metathesis. | Scrambled disulfides, thiolate anions. |

Reactions with Carbon Disulfide

Direct reaction between a stable diaryl disulfide and carbon disulfide (CS₂) is not a commonly reported transformation for S-S bond cleavage. Instead, CS₂ is widely used as a C1 building block to react with thiols (the reduced form of disulfides) to form trithiocarbonates. researchgate.netchemrxiv.org For a diaryl disulfide to react with CS₂, it would typically first need to be reduced to its corresponding thiolate anions (ArS⁻).

The synthesis of trithiocarbonates from thiols and CS₂ is a well-established one-pot reaction, often carried out in the presence of a base. researchgate.net The thiol is deprotonated by the base to form the nucleophilic thiolate, which then attacks the electrophilic carbon of CS₂. The resulting dithiocarbonate salt can then react with an alkyl halide or undergo further transformations. chemrxiv.org Therefore, the reaction involving a diaryl disulfide would be a two-step process: reduction to the thiol, followed by reaction with CS₂.

Redox Behavior of Disulfide Bonds in Chemical Transformations

The interconversion between a disulfide and its corresponding thiols is a fundamental redox process that underpins the utility of compounds like Disulfide, bis(o-ethylphenyl) in chemical transformations. chemrxiv.orgresearchgate.net

The disulfide bond represents the oxidized state, while the two corresponding thiol groups represent the reduced state. researchgate.net

Reduction of the Disulfide Bond

The cleavage of the S-S bond is a reductive process. This can be achieved using various reducing agents.

Hydride Reagents : Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used to reduce diaryl disulfides to their corresponding thiols (or thiolates under basic conditions). rsc.org

Alkali Metals : Metals such as lithium, sodium, or potassium can reductively cleave the disulfide bond to form alkali metal thiolates (e.g., ArSNa). rsc.org These thiolates are potent nucleophiles used in further synthetic steps. rsc.org

Phosphines : Water-soluble phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly effective at reducing disulfide bonds via an Sₙ2 mechanism, where the phosphorus atom acts as the nucleophile. nih.govbeilstein-journals.org

This reduction is a key step in many synthetic applications where a thiol or thiolate is required as a nucleophile or a ligand.

Oxidation to Form Disulfide Bonds

Conversely, thiols can be oxidized to form a disulfide bond. This is a common method for the preparation of symmetrical disulfides like diphenyl disulfide and its derivatives. rsc.org

Halogens : Mild oxidizing agents like iodine (I₂) are frequently used to couple two thiol molecules into a disulfide. rsc.org

Oxygen/Air : In the presence of certain catalysts or under basic conditions, atmospheric oxygen can oxidize thiols to disulfides.

Other Oxidants : A variety of other oxidizing agents, including hydrogen peroxide (H₂O₂), can also effect this transformation. rsc.org

The redox potential of a specific disulfide bond determines its stability and tendency to be reduced in a given chemical environment. sigmaaldrich.com This reversible nature of the disulfide bond is critical in many areas, from the regulation of protein function via allosteric disulfide cleavage to the development of "redox-click" chemistry for creating dynamic biomaterials. nih.govsigmaaldrich.comnih.gov Radical-induced cleavage, for instance by the CO₂˙⁻ radical, represents another pathway for the reduction of disulfide bonds, often proceeding via a chain reaction mechanism.

Spectroscopic Characterization Techniques for Bis O Ethylphenyl Disulfide and Analogs

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present.

FTIR spectroscopy is a widely used technique for the identification of functional groups in a molecule. The disulfide bond (S-S) in diaryl disulfides gives rise to a weak absorption in the range of 500-540 cm⁻¹. The carbon-sulfur (C-S) stretching vibration is typically observed in the region of 600-700 cm⁻¹.

For bis(o-ethylphenyl) disulfide, the FTIR spectrum would be expected to show these characteristic S-S and C-S stretching bands. In addition, the spectrum would display absorptions corresponding to the aromatic ring, such as C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ethyl group would contribute C-H stretching bands around 2850-2960 cm⁻¹ and bending vibrations at lower frequencies. The substitution pattern on the aromatic ring also influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 680-900 cm⁻¹ region.

Characteristic FTIR Absorption Bands for Diaryl Disulfides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-S | Stretching | 600 - 700 |

| S-S | Stretching | 500 - 540 |

This table presents general ranges for the characteristic vibrational frequencies in diaryl disulfides.

Raman Spectroscopy

Table 1: Typical Raman Shift Ranges for Key Bonds in Aromatic Disulfides

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| S-S Stretch | 500 - 550 |

| C-S Stretch | 650 - 750 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Note: The data in this table is generalized from studies on aromatic disulfides and serves as an expected range for bis(o-ethylphenyl) disulfide.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of aromatic disulfides reveals characteristic absorption bands that are sensitive to the electronic environment of the disulfide bridge and the aromatic rings. The spectra of these compounds are influenced by stereoelectronic effects, where the dihedral angle of the C-S-S-C bond plays a significant role in determining the energy of the electronic transitions. nih.gov

A study on the absorption spectra of various substituted aromatic disulfides demonstrated the effect of ortho substitution on the UV-Vis spectrum of diphenyl disulfide. escholarship.org The introduction of substituents in the ortho position can cause a shift in the absorption maxima due to steric and electronic effects. For bis(o-ethylphenyl) disulfide, the ethyl groups in the ortho positions are expected to influence the conformation and, consequently, the electronic spectrum compared to the unsubstituted diphenyl disulfide. Generally, aromatic disulfides exhibit absorption maxima in the UV region, with wavelengths that can vary from 250 to over 300 nm depending on the substitution and solvent. nih.govescholarship.org The intensity and position of these bands provide information about the conjugation and electronic structure of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

For diaryl disulfides, the primary fragmentation pathway observed in mass spectrometry is the cleavage of the relatively weak sulfur-sulfur bond. nih.gov This homolytic cleavage results in the formation of two resonance-stabilized arylthiyl radicals, which are then detected as radical cations. While a specific mass spectrum for bis(o-ethylphenyl) disulfide is not provided in the search results, the expected fragmentation pattern can be inferred from the behavior of other diaryl disulfides. The molecular ion peak would correspond to the full mass of the molecule, and a prominent peak would be expected at half of the molecular weight, corresponding to the o-ethylphenylthiyl fragment.

Table 2: Predicted Key Fragments in the Mass Spectrum of Bis(o-ethylphenyl) Disulfide

| Fragment | Predicted m/z | Description |

| [M]⁺ | 274.43 | Molecular Ion |

| [M/2]⁺ | 137.21 | o-Ethylphenylthiyl Cation |

Note: The m/z values are calculated based on the chemical formula of bis(o-ethylphenyl) disulfide (C₁₆H₁₈S₂).

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, which are crucial for a complete understanding of a molecule's structure.

While the crystal structure of bis(o-ethylphenyl) disulfide has not been specifically reported in the provided search results, data from analogous aromatic disulfides can be used to predict its key structural features. For instance, the crystal structure of di-p-tolyl disulfide has been studied, revealing important information about the geometry of the C-S-S-C group. tcsedsystem.edu In aromatic disulfides, the C-S-S-C dihedral angle is typically around 85-90 degrees, and the S-S bond length is in the range of 2.02-2.06 Å. The crystal structure of o,o'-dichloro dibenzyl disulfide also provides insights into the impact of ortho substituents on the molecular conformation. researchgate.net

Table 3: Typical Crystallographic Parameters for Aromatic Disulfides

| Parameter | Typical Value | Reference Compound Example |

| S-S Bond Length | 2.02 - 2.06 Å | Di-p-tolyl disulfide |

| C-S-S Bond Angle | ~104° | Di-p-tolyl disulfide |

| C-S-S-C Dihedral Angle | ~85 - 90° | Di-p-tolyl disulfide |

Note: This data is based on crystallographic studies of analogs and represents expected values for bis(o-ethylphenyl) disulfide.

Computational Chemistry Applications in Bis O Ethylphenyl Disulfide Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational feasibility. It is extensively used to investigate the electronic structure and properties of molecules like bis(o-ethylphenyl) disulfide. DFT calculations model the electron density of a system to determine its energy and other properties, providing detailed insights that are often difficult to obtain through experimental means alone.

Structural Elucidation and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function and reactivity. For bis(o-ethylphenyl) disulfide, the orientation of the two o-ethylphenyl groups around the disulfide bridge is critical. DFT calculations are employed to perform conformational analysis, systematically exploring the potential energy surface of the molecule to identify stable isomers (conformers). researchgate.netresearchgate.net This process involves rotating the C-S-S-C dihedral angle and the C-C-S-S dihedral angles to locate energy minima.

The bulky o-ethylphenyl groups introduce significant steric hindrance, which heavily influences the preferred conformation. DFT can precisely calculate the geometric parameters—such as bond lengths, bond angles, and dihedral angles—for each stable conformer. researchgate.net Early studies on similar disulfide-containing molecules highlighted that the C–S–S–C dihedral angle is a key factor in determining molecular conformation and photophysical properties. nih.gov For bis(o-ethylphenyl) disulfide, the lowest energy conformer would represent a balance between the steric repulsion of the ethylphenyl groups and the electronic preferences of the disulfide bond itself, which typically favors a gauche conformation with a C-S-S-C dihedral angle of approximately 90°.

Reaction Pathway Analysis and Transition State Characterization

DFT is a powerful tool for mapping the entire course of a chemical reaction, from reactants to products. nih.govresearchgate.net This involves identifying the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. For bis(o-ethylphenyl) disulfide, reactions such as reduction, oxidation, or thiol-disulfide exchange can be modeled. researchgate.net

The process begins by optimizing the geometries of the reactants and products. Then, computational algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of these structures; reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the minimum energy path connecting the transition state to the reactants and products, thus verifying the proposed mechanism. researchgate.netub.edu

Energetics of Disulfide Bond Formation and Cleavage

The strength of the disulfide bond is a key determinant of the chemical and thermal stability of bis(o-ethylphenyl) disulfide. DFT calculations provide a reliable method for determining the bond dissociation energy (BDE) of the S-S bond. researchgate.netscispace.com The BDE is the energy required to break the bond homolytically, forming two thiyl radicals.

Studies on various disulfides have shown that the S-S bond has a dissociation energy of approximately 251 kJ/mol (about 60 kcal/mol). researchgate.net DFT calculations can predict this value with high accuracy. For instance, the BDE for diethyl disulfide (Et₂S₂) has been calculated at 59.46 kcal/mol. researchgate.net The electronic nature of the substituents on the sulfur atoms can modulate this energy. By calculating the energies of the intact bis(o-ethylphenyl) disulfide molecule and its resulting o-ethylphenylthiyl radicals, the S-S BDE can be determined. This value is crucial for understanding the compound's behavior in applications where it might be subjected to heat or radical reactions. nih.govrsc.org

| Disulfide Compound | Calculated BDE (kcal/mol) | Reference |

|---|---|---|

| Dimethyl disulfide | Not specified | scispace.com |

| Diethyl disulfide | 59.46 | researchgate.net |

| Diphenyl disulfide | 54.5 | researchgate.net |

| Bis(4-methoxyphenyl) disulfide | 49.0 | researchgate.net |

Investigating Substituent Electronic Effects on Reactivity

The ethyl groups on the phenyl rings in bis(o-ethylphenyl) disulfide act as substituents that influence the molecule's electronic properties and reactivity. As electron-donating groups, they increase the electron density on the aromatic ring and, to a lesser extent, on the sulfur atoms. DFT calculations can quantify these electronic effects. researchgate.netresearchgate.net

Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, showing how the ethyl groups modify the electron distribution compared to an unsubstituted diphenyl disulfide. This information is vital for predicting reactivity. For example, an increase in electron density at the sulfur atoms might enhance their nucleophilicity but could also affect the ease of S-S bond cleavage. researchgate.netresearchgate.net Computational studies on substituted thiophenols have shown that the stability of the resulting radicals is the primary factor determining substituent effects on bond dissociation energies. researchgate.net DFT can model these effects to predict how bis(o-ethylphenyl) disulfide would behave in various chemical environments.

Solvent Effects in Reaction Modeling

Most chemical reactions occur in solution, where the solvent can significantly influence reaction rates and equilibria. DFT calculations can incorporate the effects of a solvent through various models. wikipedia.org The most common approach is the use of an implicit solvent model, such as the Polarizable Continuum Model (PCM). wikipedia.orguni-muenchen.deq-chem.com

Derivatization Strategies and Functional Group Transformations of Bis O Ethylphenyl Disulfide

Synthesis of Sulfur-Containing Analogs: Sulfides, Sulfoxides, and Sulfones

The sulfur atoms in bis(o-ethylphenyl) disulfide can be readily manipulated through reduction and oxidation reactions to yield a family of related sulfur-containing compounds.

Reduction to Thiols and Conversion to Sulfides: The disulfide bond can be cleaved via reduction to produce the corresponding thiol, o-ethylphenylthiol. This reaction is a common and fundamental transformation for disulfides. A standard method for this reduction involves the use of zinc metal in an acidic medium. libretexts.org

Once the o-ethylphenylthiol is formed, it can be converted into an unsymmetrical sulfide (B99878). This is typically achieved by first deprotonating the thiol with a base to form the more nucleophilic thiolate anion. The subsequent reaction of this thiolate with an alkyl halide (R'-X) via a nucleophilic substitution (SN2) reaction yields the corresponding sulfide (o-Et-Ph-S-R'). libretexts.org

Oxidation to Sulfoxides and Sulfones: The oxidation of sulfur compounds offers a pathway to sulfoxides and sulfones. libretexts.org The oxidation of sulfides is a well-established process, and these principles can be applied to disulfides. acsgcipr.org The primary challenge in oxidizing sulfides to sulfoxides is preventing over-oxidation to the corresponding sulfone. researchgate.netnih.gov

A variety of oxidizing agents can be employed, with hydrogen peroxide being a common "green" option. nih.gov The selectivity of the reaction—whether it stops at the sulfoxide (B87167) or proceeds to the sulfone—can often be controlled by adjusting the reaction conditions, such as temperature, stoichiometry of the oxidant, and the choice of catalyst. organic-chemistry.orgorganic-chemistry.org For instance, certain catalysts like tantalum carbide favor sulfoxide formation, while others like niobium carbide promote the synthesis of sulfones. organic-chemistry.orgorganic-chemistry.org The oxidation of bis(o-ethylphenyl) disulfide would lead to analogs such as bis(o-ethylphenyl) thiosulfinate and bis(o-ethylphenyl) thiosulfonate.

| Target Analog | General Method | Key Reagents | Reference |

|---|---|---|---|

| Thiol (o-ethylphenylthiol) | Reduction of Disulfide | Zn, Acid | libretexts.org |

| Sulfide (unsymmetrical) | Nucleophilic substitution | Thiolate, Alkyl Halide | libretexts.org |

| Sulfoxide | Controlled Oxidation | H₂O₂, Acetic Acid, Metal Catalysts (e.g., TaC) | nih.govorganic-chemistry.org |

| Sulfone | Full Oxidation | Excess H₂O₂, Metal Catalysts (e.g., NbC) | organic-chemistry.orgorganic-chemistry.org |

Formation of Metal Complexes

The sulfur atoms in bis(o-ethylphenyl) disulfide possess lone pairs of electrons, enabling them to act as ligands in the formation of coordination compounds with metal ions.

Transition metals are well-known for forming a vast number of coordination complexes. openstax.org In these complexes, the central metal atom or ion acts as a Lewis acid, accepting electron pairs from ligands, which are Lewis bases. The sulfur atoms in bis(o-ethylphenyl) disulfide can serve as donor atoms, coordinating with transition metals like cobalt(II), nickel(II), and copper(II). openstax.org

The formation of these complexes involves a coordinate covalent bond where the sulfur ligand donates a pair of electrons to a partially filled d-orbital of the transition metal ion. openstax.org The geometry and stability of the resulting complex depend on factors such as the coordination number of the metal, the size and charge of the metal ion, and the nature of the ligand. While specific studies on bis(o-ethylphenyl) disulfide complexes are not detailed in the provided results, the fundamental principles of coordination chemistry suggest that it can form stable complexes with these metals, potentially acting as a bidentate ligand where both sulfur atoms coordinate to a single metal center, forming a chelate ring.

Introduction of Modifying Groups for Polymerization

Disulfides are valuable compounds in polymer chemistry, where they can be used to control polymerization processes and introduce specific functionalities into the polymer structure.

Bis(o-ethylphenyl) disulfide can serve as a precursor for chain transfer agents (CTAs) used in controlled radical polymerization techniques like Reversible Addition-Fragmentative chain Transfer (RAFT) polymerization. google.comgoogle.com In this context, the disulfide can be converted into a dithioester or related thiocarbonylthio compound, which is the active CTA. google.com Alternatively, certain disulfides can act as "iniferters" (initiator-transfer agent-terminator), where the disulfide bond is cleaved (e.g., by heat or light) to generate radicals that can both initiate polymerization and mediate chain transfer, allowing for the synthesis of polymers with controlled molecular weight and low polydispersity. researchgate.net

Research has also explored the thermal ring-opening polymerization of aromatic cyclic disulfides to produce high molecular weight polymers. researchgate.net Furthermore, disulfides have been incorporated into polymer backbones to create dynamic materials. For instance, polymers containing disulfide linkages can be designed to be healable or recyclable, as the disulfide bond can be reversibly cleaved and reformed. dntb.gov.ua

| Polymerization Role | Mechanism | Potential Outcome | Reference |

|---|---|---|---|

| CTA Precursor (RAFT) | Conversion to a dithioester or trithiocarbonate (B1256668). | Polymers with controlled molecular weight and architecture. | google.comgoogle.com |

| Iniferter | Thermal or photochemical cleavage of S-S bond to initiate and control polymerization. | Living/controlled polymerization. | researchgate.net |

| Monomer Precursor | Synthesis of poly(arylene sulfides) via thermolysis. | High-performance, thermally stable polymers. | researchgate.net |

| Dynamic Linker | Incorporation into polymer chains for reversible cleavage. | Self-healing or recyclable materials. | dntb.gov.ua |

Generation of Unsymmetrical Disulfide Derivatives for Specific Applications

While bis(o-ethylphenyl) disulfide is a symmetrical molecule, it is a valuable starting material for the synthesis of unsymmetrical disulfides (R-S-S-R'). These derivatives are important in various fields, including biochemistry and materials science. organic-chemistry.org The primary method for their synthesis is through thiol-disulfide exchange. ecust.edu.cnnih.gov

This process involves reacting the symmetrical disulfide with a different thiol (R'-SH). The reaction proceeds through a series of equilibrium steps, leading to the formation of the unsymmetrical disulfide. To drive the reaction towards the desired product, specific strategies have been developed. One approach involves activating the starting disulfide with a reagent like bromine to form a reactive sulfenyl bromide intermediate, which then readily reacts with a target thiol to produce the unsymmetrical disulfide in high yield. organic-chemistry.org Another method utilizes base-catalyzed aerobic oxidation to couple two different thiols. rsc.org These methods provide efficient routes to a wide range of unsymmetrical disulfides with diverse functionalities. organic-chemistry.orgrsc.orgrsc.org

Incorporation into Oligonucleotide and Peptide Structures

The disulfide linkage is a key structural motif in biomolecules, providing stability and conformational constraints.

Oligonucleotides: Disulfide chemistry is employed in the synthesis and modification of oligonucleotides. One application is the creation of circular oligonucleotides, where a disulfide bridge connects the 5' and 3' ends of the molecule. This is achieved by synthesizing an oligonucleotide with terminal thiol groups, which are then oxidized to form the intramolecular disulfide bond. nih.gov Such cyclic structures can exhibit enhanced stability against exonucleases.

Furthermore, disulfide-containing reagents are used in the synthesis of therapeutic oligonucleotides. Antisense oligonucleotides, for example, are often modified with phosphorothioate (B77711) linkages (P=S) instead of the natural phosphodiester linkages (P=O) to increase their resistance to nuclease degradation. hud.ac.uk Sulfurizing agents, such as phenylacetyl disulfide (PADS), are used to introduce the sulfur atom during solid-phase synthesis. hud.ac.uk

Peptides: In peptide and protein chemistry, disulfide bridges form between the side chains of two cysteine residues. These covalent cross-links are crucial for defining and stabilizing the three-dimensional structure (tertiary and quaternary) of many proteins. libretexts.orgnih.gov The synthesis of peptides containing multiple disulfide bonds requires careful planning to ensure the correct connectivity, a field known as regioselective disulfide bond formation. nih.gov

Synthetic strategies often involve the use of different cysteine-protecting groups that can be removed selectively under specific conditions, allowing for the stepwise formation of each disulfide bond. nih.gov While bis(o-ethylphenyl) disulfide itself may not be directly incorporated, the fundamental reactions of thiol oxidation and thiol-disulfide exchange that it undergoes are central to the methods used to create these vital structural elements in peptide synthesis. nih.govnih.gov

Applications in Materials Science and Engineering

Polymeric Materials Development

Corrosion Inhibition

Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen are widely recognized for their ability to inhibit the corrosion of metals, particularly in acidic environments. The effectiveness of these inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. Disulfide compounds, including derivatives of diphenyl disulfide, have demonstrated significant potential as corrosion inhibitors for various metals and alloys.

The mechanism of inhibition by disulfide compounds typically involves the adsorption of the molecule onto the metal surface. This adsorption can occur through the interaction of the sulfur atoms' lone pair electrons and the pi electrons of the aromatic rings with the vacant d-orbitals of the metal. This forms a stable, coordinated layer on the surface. This protective film acts as a barrier, isolating the metal from the aggressive corrosive medium.

Research on various disulfide derivatives has shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of inhibition is often dependent on the concentration of the disulfide compound, the nature of the metal, and the corrosive environment.

A study on diphenyl disulfide derivatives for the corrosion protection of copper in a sulfuric acid medium demonstrated that these compounds can significantly increase the charge transfer resistance at the metal-electrolyte interface, indicating the formation of a dense and orderly protective film. researchgate.net The adsorption of these inhibitors on the copper surface was found to follow the Langmuir monolayer adsorption model. researchgate.net

Similarly, studies on thiuram disulfide derivatives as corrosion inhibitors for mild steel have shown excellent inhibition efficiencies. nih.gov For instance, certain formamidine-based thiuram disulfides have achieved protection rates of up to 97.98%. nih.gov These compounds function by adsorbing onto the steel surface, with the mode of adsorption being a combination of physical (electrostatic) and chemical interactions. nih.gov

Table 1: Corrosion Inhibition Data for Analogue Disulfide Compounds

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2,2′-Dithiosalicylic acid | Copper | H₂SO₄ | Not Specified | researchgate.net |

| 2-Aminophenyl disulfide | Copper | H₂SO₄ | Not Specified | researchgate.net |

| 2,2-Dibenzamidodiphenyl disulfide | Copper | H₂SO₄ | Not Specified | researchgate.net |

| Formamidine-based thiuram disulfides | Mild Steel | HCl | 97.98 | nih.gov |

Applications in Electrochemical Carbon Dioxide Capture and Release

The development of efficient and low-energy methods for carbon dioxide (CO₂) capture is a critical area of research aimed at mitigating climate change. chemrxiv.org Electrochemical methods utilizing redox-active molecules are a promising approach due to their potential for mild operating conditions and high flexibility. chemrxiv.orgnih.gov Disulfide/thiolate redox couples have emerged as a viable system for the reversible capture and release of CO₂. chemrxiv.orgnih.govresearchgate.netelsevierpure.com

The general mechanism involves the electrochemical reduction of a disulfide compound (RSSR) to two equivalents of its corresponding thiolate (RS⁻). nih.govresearchgate.net This thiolate anion is a potent nucleophile that readily reacts with CO₂ to form a stable adduct, typically a thiocarbonate (RSCO₂⁻). nih.govresearchgate.net This capture step effectively sequesters CO₂ from a gas stream. The subsequent release of CO₂ is achieved by electrochemically oxidizing the thiocarbonate adduct, which regenerates the original disulfide compound and releases the CO₂ in a pure form. nih.govresearchgate.net

The Disulfide/Thiolate Redox Cycle for CO₂ Capture:

Capture (Reduction): RSSR + 2e⁻ → 2RS⁻

Binding: RS⁻ + CO₂ → RSCO₂⁻

Release (Oxidation): 2RSCO₂⁻ → RSSR + 2CO₂ + 2e⁻

Research using benzyl (B1604629) disulfide as a model compound has successfully demonstrated this electrochemical cycle. nih.govelsevierpure.com The process has been studied in various solvents, including ionic liquids and dimethylformamide. nih.govelsevierpure.com Quantum chemical calculations have supported the experimental findings, showing a favorable binding energy for the formation of the CO₂ adduct. nih.govelsevierpure.com

Further studies have explored the impact of modifying the structure of the disulfide compound to improve the efficiency and stability of the CO₂ capture process. For instance, the 4-fluorophenyl thiolate/4-fluorophenyl disulfide redox couple has shown a high initial CO₂ capacity utilization and good cycling stability. chemrxiv.org

Although no specific studies on the use of Disulfide, bis(o-ethylphenyl) for electrochemical CO₂ capture have been found, its fundamental disulfide structure suggests it could be a candidate for such applications. The ethylphenyl groups would likely influence its redox potential, solubility in various electrolytes, and the stability of the corresponding thiolate and thiocarbonate species. Further research would be needed to determine its specific performance characteristics in a CO₂ capture and release cycle.

Q & A

Q. What are the recommended synthetic methodologies for bis(o-ethylphenyl) disulfide, and how can reaction conditions be optimized?

Bis(o-ethylphenyl) disulfide can be synthesized via nucleophilic substitution or oxidative coupling of thiol precursors. For example, oxidative dimerization of o-ethylthiophenol using iodine or hydrogen peroxide in polar solvents (e.g., ethanol) under inert atmospheres is a common approach . Reaction optimization involves monitoring pH (neutral to slightly acidic), temperature (20–50°C), and stoichiometric ratios of oxidizing agents. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures ≥95% purity. Yield improvements may require inert gas purging to prevent oxidation side products .

Q. Which analytical techniques are critical for characterizing bis(o-ethylphenyl) disulfide, and how are data interpreted?

- NMR Spectroscopy : H and C NMR resolve aromatic proton environments (δ 6.8–7.4 ppm for substituted phenyl groups) and confirm disulfide bonds (absence of thiol -SH signals).

- GC/MS : Retention indices and fragmentation patterns (e.g., m/z 218 for diphenyl disulfide analogs) help identify volatile derivatives .

- HPLC-UV : Purity assessment using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

- Melting Point Analysis : Sharp melting points (e.g., 71–74°C for bis(4-chlorophenyl) disulfide) indicate crystalline stability .

Q. How does the steric and electronic environment of the o-ethyl group influence disulfide stability?

The ortho-ethyl group introduces steric hindrance, reducing rotational freedom and increasing thermal stability compared to para-substituted analogs. Electron-donating ethyl groups slightly destabilize the S–S bond via inductive effects, as evidenced by lower decomposition temperatures in thermogravimetric analysis (TGA). Comparative studies with bis(4-ethylphenyl) disulfide can quantify these effects .

Advanced Research Questions

Q. What computational tools predict the reactivity and conformational dynamics of bis(o-ethylphenyl) disulfide?

- MODIP/Disulfide by Design : These programs assess residue proximity, torsion angles, and chirality to model disulfide bond formation. Energy minimization predicts favorable S–S bond geometries .

- DFT Calculations : Evaluate bond dissociation energies (BDEs) for S–S bonds under varying environments (e.g., solvation effects, pH). BDEs for aromatic disulfides typically range 60–70 kcal/mol .

- MD Simulations : Simulate dynamic behavior in solvents (e.g., DMSO, water) to study aggregation or interactions with biomolecules .

Q. How can bis(o-ethylphenyl) disulfide be applied in dynamic covalent chemistry (DCC) for self-healing materials?

Aromatic disulfides undergo metathesis at room temperature via radical or thiolate-mediated pathways. Bis(o-ethylphenyl) disulfide can serve as a dynamic crosslinker in poly(urea–urethane) networks. Key steps:

- Synthesis : Incorporate disulfide into polymer backbones via step-growth polymerization.

- Healing Efficiency : Quantify via tensile strength recovery after fracture (e.g., 90–100% efficiency in bis(4-aminophenyl) disulfide systems) .

- Catalyst-Free Systems : Steric shielding from o-ethyl groups may reduce side reactions, enhancing reversibility .

Q. What experimental strategies elucidate interactions between bis(o-ethylphenyl) disulfide and biological targets?

- DTNB Assay : Measure free thiol reactivity under denaturing conditions (e.g., 6 M GuHCl) to confirm disulfide integrity in protein-binding studies .

- Fluorescence Quenching : Monitor tryptophan fluorescence changes in proteins (e.g., mucin) upon disulfide binding to calculate binding constants () .

- X-ray Crystallography : Resolve disulfide-protein co-crystal structures to identify binding pockets (e.g., fungicidal activity in bis(2,3-dichlorophenyl) disulfide) .

Q. How does bis(o-ethylphenyl) disulfide degrade in environmental matrices, and what are its transformation products?

- Photolysis : UV irradiation (254 nm) in aqueous solutions generates sulfonic acids and phenolic derivatives, tracked via LC-QTOF-MS .

- Microbial Degradation : Soil studies with Pseudomonas spp. reveal cleavage to o-ethylthiophenol, followed by oxidation to sulfoxides .

- Ecotoxicity : Use Daphnia magna assays to evaluate acute toxicity (LC50) and bioaccumulation potential .

Methodological Notes

- Safety : Handle bis(o-ethylphenyl) disulfide under fume hoods; use PPE (gloves, goggles) due to H315/H319/H335 hazards .

- Storage : Stable at ambient temperatures in airtight, light-resistant containers .

- Contradictions : While bis(4-chlorophenyl) disulfide is stable at 71–74°C , ortho-substituted analogs may exhibit lower thermal stability due to steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.